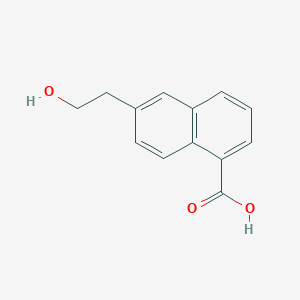

6-(2-Hydroxyethyl)-1-naphthoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(2-hydroxyethyl)naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c14-7-6-9-4-5-11-10(8-9)2-1-3-12(11)13(15)16/h1-5,8,14H,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBPZMUJFQKDMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CCO)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10855700 | |

| Record name | 6-(2-Hydroxyethyl)naphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614754-39-1 | |

| Record name | 6-(2-Hydroxyethyl)naphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis Pathway of 6-(2-Hydroxyethyl)-1-naphthoic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 6-(2-Hydroxyethyl)-1-naphthoic acid, a naphthalene derivative with potential applications in medicinal chemistry and materials science. Due to the absence of a direct, single-step synthesis in the current literature, this guide details a multi-step approach, leveraging well-established organic reactions. The pathway commences with the readily available starting material, 6-bromo-2-naphthol, and proceeds through a series of functional group interconversions to yield the target molecule.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a five-step process:

-

Protection of the Hydroxyl Group: The phenolic hydroxyl group of 6-bromo-2-naphthol is first protected as a methyl ether to prevent interference in subsequent steps.

-

Formylation at the 1-position: A formyl group is introduced at the C1 position of the naphthalene ring via a Vilsmeier-Haack reaction.

-

Oxidation of the Formyl Group: The newly introduced aldehyde is then oxidized to a carboxylic acid.

-

Introduction of the Hydroxyethyl Precursor: A Sonogashira coupling reaction is employed to introduce a protected alkyne at the 6-position, which serves as a precursor to the 2-hydroxyethyl group.

-

Reduction and Deprotection: The alkyne is reduced to an alkane, and the protecting group is removed to yield the final product.

The overall synthetic scheme is depicted below:

An In-depth Technical Guide to the Chemical Properties of 6-(2-Hydroxyethyl)-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 6-(2-Hydroxyethyl)-1-naphthoic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on structurally similar naphthoic acid derivatives to infer its physicochemical characteristics, potential synthetic routes, and analytical methodologies. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering a structured approach to understanding and working with this molecule. All quantitative data are presented in clear, tabular formats, and detailed hypothetical experimental protocols are provided. Furthermore, logical workflows for synthesis and analysis are visualized using Graphviz diagrams to facilitate comprehension.

Chemical and Physical Properties

Direct experimental data for this compound is scarce in publicly available literature. Therefore, the following properties are a combination of data from computational predictions and experimental values for structurally related naphthoic acid isomers. These values should be considered as estimates and require experimental validation.

Table 1: Predicted and Inferred Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₁₂O₃ | Calculated |

| Molecular Weight | 216.23 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | Inferred from related naphthoic acids[1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO (Predicted) | Inferred from related naphthoic acids |

| pKa | ~4-5 (Predicted for carboxylic acid) | Inferred from benzoic acid and naphthoic acid derivatives |

| LogP | ~2.5 - 3.5 (Predicted) | Inferred from related hydroxy- and alkyl-substituted naphthoic acids |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons (naphthalene ring system), singlet for carboxylic acid proton, triplets for the two CH₂ groups of the hydroxyethyl side chain, and a singlet for the hydroxyl proton. |

| ¹³C NMR | Carbonyl carbon of the carboxylic acid, aromatic carbons of the naphthalene ring, and two aliphatic carbons of the hydroxyethyl group. |

| IR Spectroscopy | Characteristic peaks for O-H stretching (broad, from carboxylic acid and alcohol), C=O stretching (carboxylic acid), C-O stretching, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (216.23 g/mol ). |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route could involve the introduction of the 2-hydroxyethyl group onto a pre-existing 6-substituted naphthalene ring, followed by carboxylation at the 1-position. A possible starting material could be 6-bromo-1-naphthoic acid or a related derivative.

Caption: Proposed synthetic pathway for this compound.

Hypothetical Experimental Protocol for Synthesis

Step 1: Protection of the aldehyde and formation of the Grignard reagent.

-

To a solution of 6-bromo-1-naphthaldehyde in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

After completion of the reaction (monitored by TLC), cool the mixture and extract the protected aldehyde.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the resulting acetal in anhydrous THF and cool to -78 °C.

-

Slowly add n-butyllithium and stir for 1 hour at this temperature.

Step 2: Reaction with ethylene oxide and deprotection.

-

Bubble ethylene oxide gas through the solution of the organolithium reagent at -78 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Add aqueous HCl to hydrolyze the acetal.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the resulting 6-bromo-1-(2-hydroxyethyl)naphthalene by column chromatography.

Step 3: Oxidation to the carboxylic acid.

-

Dissolve the purified alcohol in acetone and cool in an ice bath.

-

Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until the orange color persists.

-

Stir the reaction for several hours at room temperature.

-

Quench the excess oxidant with isopropanol.

-

Filter the mixture and concentrate the filtrate.

-

Extract the crude product with ethyl acetate, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the final product, this compound, by recrystallization or column chromatography.

Analytical Methods

A combination of chromatographic and spectroscopic techniques would be necessary for the purification and characterization of this compound.

Analytical Workflow

Caption: General analytical workflow for this compound.

Detailed Analytical Protocols

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Detection: UV detection at a wavelength determined from a UV-Vis scan of the pure compound (likely around 254 nm and 280 nm).

-

Purpose: To assess the purity of the synthesized compound and to monitor reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Experiments:

-

¹H NMR for proton chemical shifts and coupling constants.

-

¹³C NMR for carbon chemical shifts.

-

2D NMR (COSY, HSQC) to confirm the connectivity of protons and carbons.

-

-

Purpose: To elucidate and confirm the molecular structure.

Mass Spectrometry (MS):

-

Technique: High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI).

-

Purpose: To determine the exact mass of the molecular ion and confirm the elemental composition.

Infrared (IR) Spectroscopy:

-

Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

-

Purpose: To identify the presence of key functional groups (O-H, C=O, C-O, aromatic C-H).

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not currently available. However, the broader class of naphthoic acid derivatives has been investigated for various pharmacological activities.

Inferred Potential Activities:

-

Anti-inflammatory Activity: Some naphthalene derivatives have shown anti-inflammatory properties[2]. The structural features of this compound could potentially interact with inflammatory pathways.

-

Enzyme Inhibition: Naphthoic acid derivatives have been explored as inhibitors of various enzymes. For instance, some have been identified as potential inhibitors of lactate dehydrogenase, which could be relevant in the context of certain diseases[3].

-

Receptor Modulation: Substituted 2-naphthoic acid derivatives have been developed as potent antagonists for receptors like the P2Y14 receptor, which is involved in inflammatory processes[4][5].

Hypothetical Signaling Pathway Involvement:

Given the anti-inflammatory potential of related compounds, this compound could hypothetically modulate signaling pathways involved in inflammation, such as the NF-κB or MAPK pathways. Experimental validation is necessary to confirm any such activity.

Caption: Hypothetical modulation of an inflammatory signaling pathway.

Conclusion

This compound is a molecule with potential for further investigation, particularly in the fields of medicinal chemistry and materials science. This technical guide has provided a comprehensive, albeit largely predictive, overview of its chemical properties, potential synthetic strategies, and analytical methodologies. The information presented herein, derived from data on analogous compounds, should serve as a valuable starting point for researchers. It is imperative that future work focuses on the experimental validation of these predicted properties and the exploration of the biological activities of this specific compound to unlock its full potential.

References

- 1. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. frontiersin.org [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic and Biological Characterization of 6-(2-Hydroxyethyl)-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-(2-Hydroxyethyl)-1-naphthoic acid, a naphthalene derivative of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental data for this specific molecule, this guide presents predicted spectroscopic data alongside detailed, standardized experimental protocols for its empirical determination. Furthermore, we explore a potential biological signaling pathway—the Aryl Hydrocarbon Receptor (AhR) pathway—that may be modulated by this class of compounds, providing a framework for future pharmacological investigations.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and computational models. It is crucial to note that these values are theoretical and require experimental verification.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.0 | d | 1H | H-8 |

| ~7.9 - 7.7 | d | 1H | H-5 |

| ~7.6 - 7.4 | m | 3H | H-2, H-4, H-7 |

| ~7.3 - 7.1 | dd | 1H | H-3 |

| ~4.0 | t | 2H | -CH₂-OH |

| ~3.1 | t | 2H | Ar-CH₂- |

| ~1.8 | s (broad) | 1H | -OH |

| >12.0 | s (broad) | 1H | -COOH |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | -COOH |

| ~140 - 120 | Aromatic C |

| ~62 | -CH₂-OH |

| ~38 | Ar-CH₂- |

Table 3: Predicted Key IR Absorption Bands

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad | O-H stretch (alcohol) |

| 3300 - 2500 | Very Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (carboxylic acid/alcohol) |

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electrospray (ESI) - Negative

| m/z | Interpretation |

| 215.06 | [M-H]⁻ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of dry this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Cap the NMR tube and gently invert to ensure complete dissolution. A brief sonication may be applied if necessary.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.

-

Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters include a 45° pulse angle and a relaxation delay of 2-5 seconds.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Process the spectrum similarly to the ¹H spectrum and reference it to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the finely ground mixture to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the press.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Incorporate a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the solution to aid in ionization, depending on the desired ion polarity.

Data Acquisition (LC-MS):

-

The sample solution is infused directly into the ESI source or injected into the LC system.

-

For ESI, typical conditions include a capillary voltage of 3-5 kV and a source temperature of 100-150 °C.

-

Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

-

If fragmentation data is desired, perform tandem MS (MS/MS) experiments by selecting the parent ion of interest.

Potential Signaling Pathway and Experimental Workflow

Naphthoic acid derivatives have been reported to interact with various biological targets, including the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental stimuli and endogenous signals. The following sections describe the AhR signaling pathway and a general workflow for investigating the interaction of this compound with this pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR signaling pathway plays a crucial role in regulating gene expression in response to a variety of ligands. Upon binding of a ligand, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the transcription of target genes, including cytochrome P450 enzymes like CYP1A1.

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Workflow for Investigating AhR Activation

To determine if this compound can activate the AhR signaling pathway, a series of in vitro experiments can be performed.

Caption: Experimental Workflow for AhR Activation Assay.

This workflow outlines the key steps to assess the potential of this compound to act as an AhR agonist. Positive results, such as an increase in CYP1A1 mRNA and protein levels, would suggest that this compound interacts with and activates the AhR signaling pathway.

An In-depth Technical Guide to 6-(2-Hydroxyethyl)-1-naphthoic acid

Molecular Structure and Physicochemical Properties

6-(2-Hydroxyethyl)-1-naphthoic acid is a derivative of naphthalene, featuring a carboxylic acid group at the 1-position and a 2-hydroxyethyl group at the 6-position. The presence of the polar carboxylic acid and hydroxyl groups is expected to significantly influence its physical and chemical properties compared to the parent naphthalene or 1-naphthoic acid scaffolds.

The structure consists of a naphthalene bicyclic aromatic ring system. A carboxyl group (-COOH) is attached to carbon 1, and a hydroxyethyl group (-CH₂CH₂OH) is attached to carbon 6.

The properties of the target compound are predicted based on the known values for 1-naphthoic acid. The addition of the hydroxyethyl group is expected to increase polarity, molecular weight, and boiling/melting points, while potentially increasing water solubility.

| Property | 1-Naphthoic Acid (Literature Data) | This compound (Predicted) | Data Source |

| Molecular Formula | C₁₁H₈O₂ | C₁₃H₁₂O₃ | [1] |

| Molecular Weight | 172.18 g/mol | 216.23 g/mol | [1] |

| Appearance | White solid, Off-white or beige powder | Solid, likely off-white to light brown | [1][2] |

| Melting Point | 157-161 °C | > 161 °C | [2][3] |

| Boiling Point | 300 °C | > 300 °C | [3] |

| Water Solubility | Slightly soluble in hot water (0.512 mg/mL predicted) | Increased solubility due to polar -OH group | [3][4] |

| pKa (Strongest Acidic) | 3.63 | Similar to 1-naphthoic acid, ~3.5-4.0 | [4] |

| Polar Surface Area | 37.3 Ų | > 37.3 Ų (addition of hydroxyl group) | [4] |

Proposed Synthesis and Experimental Protocols

As this compound is not commercially available, a synthetic route must be devised. A plausible approach involves the functionalization of a pre-existing naphthalene core. One potential strategy begins with 6-bromo-1-naphthaldehyde, utilizing a series of reactions to build the desired substituents.

The proposed synthesis involves three main stages:

-

Protection and Oxidation: The aldehyde group of the starting material is protected, followed by oxidation of a methyl group (if starting from a methyl-naphthalene precursor) or direct carboxylation. A more direct route shown below uses a Wittig-type reaction.

-

Carbon Chain Elongation: A two-carbon chain is introduced at the 6-position via a Heck reaction.

-

Functional Group Interconversion: The terminal alkene from the Heck reaction is converted to a primary alcohol, and the protecting group is removed to yield the final product.

Step 1: Synthesis of 6-Bromo-1-(2-methoxyvinyl)naphthalene from 6-Bromo-1-naphthaldehyde

-

To a stirred suspension of (methoxymethyl)triphenylphosphonium chloride in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a strong base such as n-butyllithium dropwise.

-

Stir the resulting red ylide solution at 0 °C for 30 minutes.

-

Add a solution of 6-bromo-1-naphthaldehyde in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-bromo-1-(2-methoxyvinyl)naphthalene.

Step 2: Synthesis of 6-Vinyl-1-(2-methoxyvinyl)naphthalene via Heck Reaction

-

In a reaction vessel, combine 6-bromo-1-(2-methoxyvinyl)naphthalene, a palladium catalyst (e.g., Pd(PPh₃)₄), a suitable base (e.g., K₂CO₃), and vinylboronic acid pinacol ester in a solvent mixture like dioxane and water.

-

Degas the mixture with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture at 80-100 °C for 8-12 hours, monitoring progress by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain 6-vinyl-1-(2-methoxyvinyl)naphthalene.

Step 3: Synthesis of 6-(2-Hydroxyethyl)-1-naphthaldehyde

-

Dissolve 6-vinyl-1-(2-methoxyvinyl)naphthalene in dry THF under a nitrogen atmosphere and cool to 0 °C.

-

Add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise.

-

Allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Carefully add water to quench excess borane, followed by aqueous sodium hydroxide and hydrogen peroxide (30% solution).

-

Stir the mixture at room temperature for 1 hour.

-

Simultaneously, the acidic conditions generated during workup will hydrolyze the enol ether to the aldehyde. Add dilute HCl to ensure complete hydrolysis.

-

Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

-

Purify by column chromatography to yield 6-(2-Hydroxyethyl)-1-naphthaldehyde.

Step 4: Oxidation to this compound

-

Dissolve 6-(2-Hydroxyethyl)-1-naphthaldehyde in a mixture of tert-butanol and water.

-

Add 2-methyl-2-butene as a chlorine scavenger.

-

Add a solution of sodium chlorite (NaClO₂) in water dropwise, keeping the temperature below 25 °C.

-

Stir the reaction at room temperature for 4-6 hours until the aldehyde is consumed (monitor by TLC).

-

Acidify the reaction mixture with dilute HCl to pH 2-3 to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the crude this compound.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) for further purification.

Potential Biological Activity and Signaling Pathways

While the specific biological profile of this compound is unknown, the activities of structurally related compounds offer insights into its potential applications. Naphthalene derivatives are known to possess a wide range of biological activities, including anti-inflammatory and antibacterial properties.[5][6]

Certain microbial-derived naphthoic acids, such as 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), have been identified as potent agonists of the Aryl Hydrocarbon Receptor (AhR).[7] The AhR is a ligand-activated transcription factor involved in regulating xenobiotic metabolism, immune responses, and gut homeostasis. Ligand binding to AhR in the cytoplasm triggers its translocation to the nucleus, where it dimerizes with ARNT (AhR Nuclear Translocator) and binds to Xenobiotic Response Elements (XREs) on DNA, initiating the transcription of target genes like CYP1A1 and CYP1B1.[7]

Given its structural similarity—possessing a naphthoic acid core with hydroxyl functionality—it is plausible that this compound could also interact with the AhR, potentially acting as an agonist or antagonist. Such activity could impart anti-inflammatory effects, particularly in tissues with high AhR expression like the gut.

Studies on various naphthalene derivatives have demonstrated significant anti-inflammatory activities.[5] For instance, some compounds inhibit the activation of neutrophils, key cells in the inflammatory response.[5] The combination of the naphthalene scaffold with hydroxyl and carboxylic acid groups in the target molecule could lead to similar or novel anti-inflammatory properties. Furthermore, various substituted naphthoic acids have been explored for their antibacterial effects, suggesting another potential avenue for investigation.[6] The development of novel structures like this compound is crucial for expanding the chemical space for drug discovery in these therapeutic areas.

References

- 1. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]

- 3. 1-Naphthoic acid | 86-55-5 [chemicalbook.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Exploration of 6-(2-Hydroxyethyl)-1-naphthoic acid: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of Physicochemical Properties, Potential Biological Activity, and Synthetic Pathways

Abstract

This technical guide provides a comprehensive theoretical analysis of 6-(2-Hydroxyethyl)-1-naphthoic acid, a naphthalene derivative with potential applications in drug discovery and development. Due to the limited availability of direct experimental data, this paper leverages computational modeling, data from structurally related compounds, and established synthetic methodologies to present a thorough profile of the molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its physicochemical characteristics, potential biological activities, and plausible synthetic and analytical protocols.

Introduction

Naphthoic acid and its derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The rigid bicyclic aromatic core of naphthalene provides a scaffold for diverse functionalization, leading to compounds with potential therapeutic applications. The subject of this guide, this compound, is a functionalized naphthalene carboxylic acid. The presence of both a carboxylic acid and a hydroxyethyl group suggests the potential for this molecule to engage in various biological interactions, including hydrogen bonding and electrostatic interactions, making it a person of interest for further investigation. This document outlines a theoretical framework for understanding the properties and potential of this compound.

Theoretical Studies and Physicochemical Properties

A proposed workflow for the in-silico analysis of this compound is presented below. This workflow outlines the steps for a comprehensive computational study, from initial structure optimization to the prediction of various chemical and physical properties.

The predicted physicochemical properties of this compound are summarized in the table below. These values were obtained from publicly available chemical databases and predictive models. For comparison, the experimental or predicted properties of the parent molecule, 1-naphthoic acid, are also included.

| Property | This compound (Predicted) | 1-Naphthoic acid (Experimental/Predicted) | Reference |

| Molecular Formula | C13H12O3 | C11H8O2 | [1] |

| Molecular Weight | 216.23 g/mol | 172.18 g/mol | [1][2] |

| logP | 2.3 - 2.8 | 2.79 - 3.1 | [3][4] |

| Topological Polar Surface Area (TPSA) | 57.53 Ų | 37.3 Ų | [3] |

| Hydrogen Bond Donors | 2 | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | 2 | [3] |

| Rotatable Bonds | 3 | 1 | [3] |

| pKa (strongest acidic) | ~4.0 | 3.63 | [3] |

Potential Biological Activities and Signaling Pathways

The hydroxyethyl naphthoic acid scaffold has garnered interest in scientific research due to its potential for diverse biological interactions.[1] Preliminary studies on related compounds suggest potential antioxidant, anti-inflammatory, and anticancer properties.[1] The flexible hydroxyethyl side chain can participate in hydrogen bonding, enhancing solubility and target binding, while the naphthalene core can engage in π-π stacking interactions.[1]

Given the structural similarities to other biologically active naphthalene derivatives, it is plausible that this compound could modulate inflammatory pathways. A hypothetical signaling pathway that this molecule could influence is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, a key regulator of inflammation.

Proposed Experimental Protocols

To validate the theoretical predictions and explore the potential of this compound, a series of experimental studies are necessary. The following sections outline proposed protocols for its synthesis, characterization, and preliminary biological evaluation.

Synthesis Protocol

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted naphthoic acids. One such approach involves a multi-step synthesis starting from a readily available naphthalene derivative.

Detailed Methodology:

-

Esterification of 6-Bromo-1-naphthoic acid: To a solution of 6-bromo-1-naphthoic acid in methanol, thionyl chloride is added dropwise at 0 °C. The reaction mixture is then refluxed for 4 hours. After completion, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the methyl ester.

-

Sonogashira Coupling: The methyl 6-bromo-1-naphthoate is dissolved in a mixture of triethylamine and THF. To this solution, trimethylsilylacetylene, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide are added. The mixture is stirred at 60 °C for 12 hours under an inert atmosphere. The solvent is evaporated, and the residue is purified by column chromatography.

-

Hydrogenation: The resulting alkyne is dissolved in ethanol, and palladium on activated carbon (10%) is added. The mixture is stirred under a hydrogen atmosphere at room temperature for 8 hours. The catalyst is filtered off, and the solvent is evaporated.

-

Saponification: The ester is dissolved in a mixture of THF and water, and lithium hydroxide is added. The reaction is stirred at room temperature for 6 hours. The THF is removed under reduced pressure, and the aqueous solution is acidified with 1M HCl. The precipitate is collected by filtration, washed with water, and dried.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization

The synthesized compound should be thoroughly characterized to confirm its structure and purity using the following techniques:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the naphthalene ring system, a triplet for the methylene group adjacent to the hydroxyl, a triplet for the methylene group adjacent to the aromatic ring, and singlets for the carboxylic acid and hydroxyl protons. |

| ¹³C NMR | Resonances for the carbon atoms of the naphthalene ring, the carboxylic acid carbon, and the two methylene carbons of the hydroxyethyl group. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (216.23 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the carboxylic acid, and C-H and C=C stretches of the aromatic ring. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Preliminary Biological Evaluation

To investigate the potential anti-inflammatory activity, a cell-based assay measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells can be performed.

Protocol:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ incubator.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for a further 24 hours.

-

NO Measurement: The concentration of nitrite in the culture supernatant, an indicator of NO production, is measured using the Griess reagent.

-

Cell Viability: A parallel MTT assay is performed to assess the cytotoxicity of the compound on the RAW 264.7 cells.

Conclusion

This technical guide has provided a theoretical framework for the study of this compound. Through computational modeling, we have predicted its key physicochemical properties. Based on the analysis of its structural features and comparison with related compounds, we have postulated its potential as an anti-inflammatory agent, possibly acting through the inhibition of the NF-κB signaling pathway. Furthermore, we have outlined detailed, albeit theoretical, protocols for its synthesis, characterization, and preliminary biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals, stimulating further experimental investigation into this promising compound.

References

The Multifaceted Biological Activities of Naphthoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Naphthoic acid and its derivatives represent a class of organic compounds with a naphthalene backbone bearing a carboxyl group. This scaffold has proven to be a versatile template for the development of novel therapeutic agents, exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant anticancer, antimicrobial, and anti-inflammatory properties of naphthoic acid derivatives, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Anticancer Activity

Naphthoic acid derivatives have emerged as promising candidates in oncology research, demonstrating cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various naphthoic acid and naphthoquinone derivatives against several human cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(phenylamino)naphthalene-1,4-dione (PD1) | DU-145 (Prostate) | 1-3 | [1] |

| PD9, PD10, PD11, PD13, PD14, PD15 (1,4-naphthoquinone analogues) | DU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon) | 1-3 | [1] |

| Aminonaphthoquinones (compounds 2, 9, 6, 5, 7) | SF-295 (Glioblastoma), MDAMB-435 (Breast), HCT-8 (Colon), HCT-116 (Colon), HL-60 (Leukemia), OVCAR-8 (Ovarian), NCI-H358M (Lung), PC3-M (Prostate) | 0.49 to 3.89 µg·mL⁻¹ | [2] |

| 1,4-Naphthoquinone derivative 11 | HepG2 (Liver), HuCCA-1 (Cholangiocarcinoma), A549 (Lung), MOLT-3 (Leukemia) | 0.15 - 1.55 | [3] |

| 1,4-Naphthoquinone derivative 14 | HepG2 (Liver), HuCCA-1 (Cholangiocarcinoma), A549 (Lung), MOLT-3 (Leukemia) | 0.27 - 14.67 | [3] |

| 1,4-Naphthoquinone derivative 10 | HepG2 (Liver), HuCCA-1 (Cholangiocarcinoma), A549 (Lung), MOLT-3 (Leukemia) | 1.38 - 13.60 | [3] |

| Naphthazarin (natural quinone) | Various cancer cell lines | 0.16 - 1.7 | [4] |

| 2-(chloromethyl)quinizarin | Various cancer cell lines | 0.15 - 6.3 | [4] |

| Benzoacridine-5,6-dione derivative 7b | MCF-7 (Breast) | 5.4 | [5] |

| 2-hydroxymethyl-1-naphthol diacetate (TAC) | Four human carcinoma cell lines | < 4 µg/mL | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Materials:

-

Naphthoic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the naphthoic acid derivatives in the complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, remove the medium containing the compounds and add 20 µL of MTT solution to each well. Incubate for another 2-4 hours.

-

Formazan Solubilization: After the incubation with MTT, carefully remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways in Anticancer Activity

Naphthoic acid derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are prominent targets.

The MAPK pathway is a crucial signaling cascade that regulates cell growth, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Some naphthoquinone derivatives have been shown to inhibit the MAPK signaling pathway, leading to cancer cell death[7][8][9].

Caption: Inhibition of the MAPK signaling cascade by naphthoic acid derivatives.

Antimicrobial Activity

Naphthoic acid derivatives have demonstrated significant activity against a broad range of pathogenic microorganisms, including bacteria and fungi. Their ability to combat drug-resistant strains makes them particularly interesting for the development of new antimicrobial agents.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of various naphthoic acid and naphthoquinone derivatives, expressed as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that prevents visible growth of a microorganism).

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Naphthoic acid complexes | Escherichia coli | 62.5 | [10] |

| Naphthoic acid complexes | Staphylococcus aureus | - | [10] |

| Naphtholic azo dye A1 | Salmonella typhi, Streptococcus pyogenes | 62.5 | [11] |

| Naphtholic azo dye A1 | Escherichia coli, Candida albicans | >500 | [11] |

| Phenolic azo dye B4 | Escherichia coli, Staphylococcus aureus | 62.5 | [11] |

| 1,4-Naphthoquinone derivative 5q | Staphylococcus aureus | 30 | [12] |

| 1,4-Naphthoquinone derivatives (5b, 5c, 5f, 5j, 5v, 5y) | Staphylococcus aureus | 30-70 | [12] |

| 2-hydroxymethyl-1-naphthol diacetate (TAC) | Enterobacter cloacae, Klebsiella pneumoniae, Proteus vulgaris, Pseudomonas aeruginosa, Candida spp. | 0.1-0.4 µM | [6] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14][15][16][17]

Materials:

-

Naphthoic acid derivatives

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or McFarland standards

Procedure:

-

Compound Preparation: Prepare a stock solution of the naphthoic acid derivative in a suitable solvent.

-

Serial Dilution: Perform a two-fold serial dilution of the compound in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

-

Controls: Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is implicated in the pathogenesis of numerous diseases. Naphthoic acid derivatives have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.[18]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of various naphthoic acid and naphthoquinone derivatives.

| Compound/Derivative | Assay | Target/Mediator | IC50 (µM) | Reference |

| Methyl-1-hydroxy-2-naphthoate (MHNA) | NO production in LPS-stimulated macrophages | Nitric Oxide (NO) | - | [19] |

| 1,4-Naphthoquinone derivatives (compounds 1, 7, 9, 10, 11, 12) | NO production in LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) | 1.7 - 49.7 | [20] |

| 2-hydroxymethyl-1-naphthol diacetate (TAC) | Inhibition of lysozyme release from neutrophils | Lysozyme | - | [21][22] |

| 2-hydroxymethyl-1-naphthol diacetate (TAC) | Inhibition of L-type Ca2+ current | L-type Ca2+ channels | 0.8 | [21][22] |

| 1,3-Bis(4-chlorophenyl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e][23][24]oxazine (4h) | Heat-induced hemolysis | - | 4.807 µg/mL | [25] |

| 1,3-Bis(5-bromothiophen-2-yl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e][23][24]oxazine (4c) | Heat-induced hemolysis | - | 5.5 µg/mL | [25] |

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[26]

Materials:

-

RAW 264.7 macrophage cell line

-

Naphthoic acid derivatives

-

Lipopolysaccharide (LPS)

-

Complete DMEM medium

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the naphthoic acid derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of naphthoic acid derivatives are often mediated by the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[19][27][28][29][30][31][32]

The NF-κB pathway is activated by various inflammatory stimuli, leading to the transcription of numerous pro-inflammatory genes. Naphthoic acid derivatives can inhibit this pathway at multiple levels.

Caption: Inhibition of the NF-κB signaling pathway by naphthoic acid derivatives.

Other Biological Activities

Beyond their well-documented anticancer, antimicrobial, and anti-inflammatory effects, naphthoic acid derivatives have been investigated for a range of other biological activities, including:

-

Antiviral activity: Certain naphthalimide derivatives, which share the naphthalene core, have shown antiviral properties.[33]

-

Analgesic activity: Some derivatives have exhibited pain-relieving effects.[33]

-

Advanced Glycation End-product (AGE) Breakers: Naphthoic acid derivatives have been developed as fluorescent probes to screen for compounds that can break advanced glycation end-products, which are implicated in aging and various diseases.[34]

-

Antifungal Activity: Some naphthoic acid derivatives have demonstrated activity against pathogenic fungi.[35]

Conclusion

Naphthoic acid and its derivatives represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscore the importance of the naphthoic acid scaffold in medicinal chemistry. The ability of these compounds to modulate key signaling pathways, such as MAPK and NF-κB, provides a mechanistic basis for their observed biological effects. Further research into the structure-activity relationships, optimization of lead compounds, and in vivo efficacy studies will be crucial in translating the promise of naphthoic acid derivatives into novel clinical therapies. This technical guide provides a foundational understanding for researchers and drug development professionals to explore and harness the therapeutic potential of this versatile class of compounds.

References

- 1. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. brieflands.com [brieflands.com]

- 6. Cytotoxicity and antimicrobial activity of some naphthol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jetir.org [jetir.org]

- 11. Synthesis and In Vitro Antimicrobial and Anthelminthic Evaluation of Naphtholic and Phenolic Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Evaluation of 1,4‐Naphthoquinone Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 15. Broth microdilution susceptibility testing. [bio-protocol.org]

- 16. One moment, please... [microbeonline.com]

- 17. rr-asia.woah.org [rr-asia.woah.org]

- 18. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 23. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 24. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 25. researchgate.net [researchgate.net]

- 26. arborassays.com [arborassays.com]

- 27. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 30. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 31. globalsciencebooks.info [globalsciencebooks.info]

- 32. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. APPLICATION OF NAPHTHENIC ACID DERIVATIVES IN MEDICINE | Journal of Chemistry of Goods and Traditional Medicine [jcgtm.org]

The Hydroxyethyl Group in Naphthoic Acid Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of the hydroxyethyl functional group in the structure, synthesis, and biological activity of naphthoic acid compounds. While direct research on hydroxyethyl-substituted naphthoic acids is an emerging area, this document synthesizes available data on related analogs and fundamental medicinal chemistry principles to elucidate the significant impact of this substituent. We will explore its influence on physicochemical properties, structure-activity relationships (SAR), and interaction with key biological signaling pathways.

Introduction: The Naphthoic Acid Scaffold and the Influence of the Hydroxyethyl Group

Naphthalene, an aromatic bicyclic hydrocarbon, serves as the core for a multitude of pharmacologically active compounds. When functionalized with a carboxylic acid, it forms naphthoic acid, a versatile scaffold in medicinal chemistry. The biological and physicochemical properties of naphthoic acid derivatives are heavily influenced by the nature and position of their substituents.

The hydroxyethyl group (-CH₂CH₂OH) is a small, polar, and flexible substituent containing a primary alcohol. Its incorporation into a parent molecule like naphthoic acid can fundamentally alter its properties in several key ways:

-

Enhanced Polarity and Solubility: The hydroxyl moiety significantly increases the molecule's polarity, which can improve aqueous solubility and bioavailability.

-

Hydrogen Bonding: The group can act as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the oxygen's lone pairs). This is crucial for specific, high-affinity interactions with biological targets such as enzymes and receptors.[1][2]

-

Metabolic Handle: The primary alcohol can serve as a site for Phase II metabolism, such as glucuronidation or sulfation, influencing the compound's pharmacokinetic profile.

-

Structural Flexibility: The two-carbon chain provides rotational freedom, allowing the terminal hydroxyl group to orient itself optimally within a binding pocket.

-

Synthetic Handle: The reactive hydroxyl group offers a convenient point for further chemical modification, enabling the synthesis of derivatives, prodrugs, or bioconjugates.

This guide will delve into these aspects, providing a framework for the rational design and development of novel naphthoic acid-based therapeutics.

Synthesis of Hydroxyethyl Naphthoic Acid Derivatives

The synthesis of naphthoic acid derivatives bearing a hydroxyethyl group can be approached through several routes. A common strategy involves the modification of a pre-existing hydroxynaphthoic acid. The Williamson ether synthesis, for instance, can be used to introduce a hydroxyethoxy side chain, a close structural analog.

Experimental Protocol: Williamson Ether Synthesis for (Hydroxyethoxy)naphthoic Acid

This protocol is adapted from standard Williamson ether synthesis procedures and illustrates the formation of an ether linkage between a phenol (hydroxynaphthoic acid) and a halo-alcohol.[3][4][5]

Objective: To synthesize a (2-hydroxyethoxy)naphthoic acid from a hydroxynaphthoic acid and 2-chloroethanol.

Materials:

-

6-Hydroxy-2-naphthoic acid

-

Potassium hydroxide (KOH)

-

2-Chloroethanol

-

Water (deionized)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol (for recrystallization)

Procedure:

-

Deprotonation: In a 250 mL round-bottom flask, dissolve 4.0 g of KOH in 8 mL of deionized water. Add 2.0 g of 6-hydroxy-2-naphthoic acid to the flask and swirl until a homogeneous solution is formed.

-

Reaction Setup: Add boiling stones and fit the flask with a reflux condenser. Gently heat the mixture to a boil.

-

Addition of Alkyl Halide: Over a period of 10 minutes, add 1.5 mL of 2-chloroethanol dropwise through the top of the condenser into the boiling solution.

-

Reflux: Once the addition is complete, continue to reflux the reaction mixture for an additional 60 minutes to ensure the reaction goes to completion.

-

Work-up: While still hot, transfer the solution to a 100 mL beaker. Allow the mixture to cool to room temperature.

-

Acidification: Acidify the solution by adding concentrated HCl dropwise while monitoring with pH paper until the solution is acidic. This will protonate the carboxylic acid and precipitate the product.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Recrystallize the crude solid from a minimal amount of hot ethanol/water to yield the purified (2-hydroxyethoxy)naphthoic acid.

-

Characterization: Allow the crystals to air dry. Determine the yield and characterize the product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Caption: A potential synthetic workflow for a hydroxyethyl naphthoic acid.

Structure-Activity Relationships (SAR) and Biological Role

The hydroxyl group is a cornerstone of molecular recognition in biological systems. Its ability to form directed hydrogen bonds is often a determining factor in a drug's affinity and specificity for its target.[1][2]

The Primacy of Hydrogen Bonding

A hydroxyethyl group can engage a protein or enzyme binding site through hydrogen bonds. The terminal -OH can donate a hydrogen to an acceptor group (e.g., a carbonyl oxygen or a nitrogen atom) on the receptor, or its oxygen can accept a hydrogen from a donor group (e.g., an amide N-H or a hydroxyl group) on the receptor.[1][2] This dual nature allows for versatile and strong interactions that contribute significantly to binding affinity.

Caption: Hydrogen bonding interactions of a hydroxyethyl group.

Case Studies: The Importance of Hydroxyl Groups on the Naphthoic Acid Scaffold

While data on hydroxyethyl-naphthoic acids are limited, studies on hydroxynaphthoic acids underscore the critical role of the -OH group in determining biological activity.

-

NMDA Receptor Antagonists: A study on 2-naphthoic acid derivatives as allosteric inhibitors of the N-methyl-D-aspartate (NMDA) receptor found that the addition of a hydroxyl group at the 3-position significantly increased inhibitory activity at GluN1/GluN2C and GluN1/GluN2D receptor subtypes.[6] This highlights the favorable interaction facilitated by the hydroxyl group within the receptor's allosteric binding site.

-

P2Y₁₄ Receptor Antagonists: Research into 4-phenyl-2-naphthoic acid derivatives as selective antagonists for the P2Y₁₄ receptor, a target for inflammatory diseases, also revealed the importance of hydroxyl groups. The introduction of an α-hydroxyl group in one series of compounds increased binding affinity by 89-fold, demonstrating a profound and positive contribution of the -OH group to target engagement.[7]

| Compound Class | Target | Key Finding | Quantitative Data (Example) |

| 2-Naphthoic Acid Derivatives | NMDA Receptors | 3-Hydroxy addition increases inhibitory activity compared to the unsubstituted parent compound.[6] | UBP618 (hydroxylated) IC₅₀ ≈ 2 µM[6] |

| 4-Phenyl-2-naphthoic Acids | P2Y₁₄ Receptor | Addition of a hydroxyl group to the alicyclic amine moiety can dramatically increase binding affinity.[7] | PPTN (parent compound) Kᵢ = 0.43 nM[8] |

Modulation of Signaling Pathways

Naphthoic acid derivatives have been shown to modulate key intracellular signaling pathways involved in inflammation. The presence of a hydroxyl or related group appears to be important for this activity.

A study on methyl-1-hydroxy-2-naphthoate (MHNA) , a close analog, demonstrated its ability to inhibit the inflammatory response in macrophages stimulated by lipopolysaccharide (LPS). MHNA was found to suppress the activation of critical pro-inflammatory pathways.[9]

Key Pathways Inhibited by MHNA:

-

NF-κB Pathway: MHNA inhibited the degradation of IκB-α, preventing the translocation of the NF-κB transcription factor to the nucleus. This, in turn, down-regulates the expression of pro-inflammatory genes like iNOS and COX-2.[9]

-

MAPK Pathways: The activation of c-Jun N-terminal kinases (JNK) and p38 Mitogen-Activated Protein Kinases (MAPK), which are crucial for the production of inflammatory cytokines, was significantly decreased by MHNA.[9]

This suggests that naphthoic acid scaffolds featuring a hydroxyl group (or a group like hydroxyethyl that contains one) have the potential to act as potent anti-inflammatory agents by targeting these fundamental signaling cascades.

Caption: Inhibition of NF-κB and MAPK pathways by a hydroxynaphthoic acid derivative.[9]

Predicted Role in Pharmacokinetics

The introduction of a hydroxyethyl group is expected to have a significant and predictable impact on the pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties of a naphthoic acid compound.

-

Absorption & Distribution: The increased polarity and potential for improved aqueous solubility could enhance oral absorption, provided the overall lipophilicity (LogP) remains within an optimal range. However, very high polarity can also hinder passive diffusion across cell membranes.

-

Metabolism: The primary alcohol of the hydroxyethyl group is a prime target for both Phase I (oxidation to an aldehyde and then a carboxylic acid) and Phase II (conjugation with glucuronic acid or sulfate) metabolism. This can lead to more rapid clearance and a shorter half-life compared to an unsubstituted analog. While not directly analogous, studies on hydroxyethyl starch (HES) show that the degree of hydroxyethyl substitution is a key determinant of its metabolic stability and plasma residence time.[10]

-

Excretion: The resulting more polar metabolites are typically more readily excreted by the kidneys.

Conclusion

The hydroxyethyl group, while not yet extensively studied as a substituent on naphthoic acid, can be inferred to play a multifaceted and critical role in the compound's profile. Its primary contributions are predicted to be:

-

Enhancing Physicochemical Properties: Improving solubility and providing a balance of hydrophilicity and lipophilicity.

-

Driving Biological Activity: Acting as a key hydrogen bonding element for high-affinity and specific interactions with biological targets, as evidenced by SAR studies on closely related hydroxynaphthoic acids.

-

Modulating Signaling Pathways: Contributing to the anti-inflammatory potential of the naphthoic acid scaffold by enabling interactions that suppress key pathways like NF-κB and MAPK.

-

Influencing Pharmacokinetics: Serving as a handle for metabolic processes, thereby affecting the compound's in vivo half-life and clearance.

Further research, including the synthesis and biological evaluation of specific hydroxyethyl-naphthoic acid isomers, is warranted to fully validate these roles and unlock the therapeutic potential of this class of compounds. This guide serves as a foundational resource for scientists and researchers poised to undertake that work.

References

- 1. wpage.unina.it [wpage.unina.it]

- 2. hama-univ.edu.sy [hama-univ.edu.sy]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. community.wvu.edu [community.wvu.edu]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of hydroxyethyl starch - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Ascendancy of Substituted Naphthoic Acids: A Technical Guide for Drug Development

Introduction

Substituted naphthoic acids, a class of organic compounds characterized by a naphthalene core bearing a carboxylic acid group and other functional moieties, have carved a significant niche in the landscape of medicinal chemistry and materials science. From their origins rooted in the early explorations of coal tar chemistry to their current status as privileged scaffolds in drug discovery, the journey of these molecules is one of continuous innovation. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of substituted naphthoic acids, with a particular focus on their applications in drug development. This document is intended for researchers, scientists, and professionals in the field, offering a comprehensive overview of key experimental protocols, quantitative biological data, and the intricate signaling pathways modulated by these versatile compounds.

A Historical Perspective: From Naphthalene's Discovery to Naphthoic Acids

The story of substituted naphthoic acids begins with the discovery of their parent molecule, naphthalene. In the early 1820s, two independent reports described a pungent, white solid obtained from the distillation of coal tar. In 1821, John Kidd collated these findings, detailed the substance's properties and production, and coined the name "naphthaline," derived from "naphtha," a general term for volatile, flammable hydrocarbon liquids. The empirical formula of naphthalene (C₁₀H₈) was determined by Michael Faraday in 1826, and its structure, consisting of two fused benzene rings, was proposed by Emil Erlenmeyer in 1866 and confirmed by Carl Gräbe three years later.

The first syntheses of naphthoic acids followed the burgeoning understanding of naphthalene's reactivity. Early methods for preparing α-naphthoic acid included the hydrolysis of α-naphthyl cyanide and the fusion of sodium α-naphthalenesulfonate with sodium formate. A significant advancement was the application of the Grignard reaction, where α-naphthylmagnesium bromide is carboxylated using carbon dioxide. For hydroxynaphthoic acids, the Kolbe-Schmitt reaction, involving the carboxylation of alkali metal naphtholates, proved to be a pivotal synthetic route. These foundational methods paved the way for the exploration of a vast chemical space of substituted naphthoic acids, each with unique properties and potential applications.

Synthetic Methodologies: Crafting the Naphthoic Acid Scaffold

The synthesis of substituted naphthoic acids has evolved from classical methods to modern, highly efficient catalytic reactions. The choice of synthetic route often depends on the desired substitution pattern on the naphthalene ring.

Classical Synthetic Routes

-

Grignard Reaction and Carboxylation: This remains a fundamental and widely used method for introducing a carboxylic acid group onto the naphthalene ring. It involves the formation of a naphthylmagnesium halide from a corresponding bromonaphthalene, followed by reaction with carbon dioxide and subsequent acidic workup.

-

Kolbe-Schmitt Reaction: This method is particularly important for the synthesis of hydroxynaphthoic acids. It involves the reaction of a potassium naphtholate with carbon dioxide under pressure and elevated temperature.

Modern Synthetic Approaches

-

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and other palladium-catalyzed cross-coupling reactions have become indispensable tools for introducing aryl and other substituents onto the naphthoic acid backbone. These reactions offer a high degree of control and functional group tolerance.

-

Lewis-Acid-Mediated Rearrangements: More recent innovations include unexpected rearrangements, such as the Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes, which provides access to novel substitution patterns on 1-hydroxy-2-naphthoic acid esters.[1]

Below is a generalized workflow for the synthesis of a substituted naphthoic acid via a Grignard reaction.

A generalized workflow for the synthesis of a substituted naphthoic acid.

Biological Activities and Therapeutic Potential

Substituted naphthoic acids exhibit a remarkable range of biological activities, making them attractive candidates for drug development. Their therapeutic potential spans from anticancer to anti-inflammatory applications.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of substituted naphthoic acid derivatives against various cancer cell lines. The mechanism of action is often multifaceted, involving the induction of apoptosis, inhibition of key enzymes, and modulation of signaling pathways.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Aryl-substituted dihydroxynaphthoic acids | Various | Low micromolar (Ki values) | [2] |

| 1,4-Naphthoquinone derivatives | A549 (Lung) | 0.15 - 1.55 | [3] |

| 1,4-Naphthoquinone derivatives | HepG2 (Liver) | 0.15 - 1.55 | [3] |

| 1,4-Naphthoquinone derivatives | HuCCA-1 (Cholangiocarcinoma) | 0.15 - 1.55 | [3] |

| 1,4-Naphthoquinone derivatives | MOLT-3 (Leukemia) | 0.15 - 1.55 | [3] |

| Aminobenzylnaphthols | BxPC-3 (Pancreatic) | 31.78 - 111.5 | [4] |

| Aminobenzylnaphthols | HT-29 (Colon) | 31.78 - 111.5 | [4] |

Anti-inflammatory Activity

Substituted naphthoic acids have also shown promise as anti-inflammatory agents. Their mechanisms often involve the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenases (COX).

| Compound Class | Assay | IC50 (µM) | Reference |

| Naphthoquinone derivatives | NO production in RAW 264.7 cells | 1.7 - 49.7 | [5] |

| Pyrazole clubbed thiazole derivatives | COX-1 Inhibition | 0.03876 | [6] |

| Pyrazole clubbed thiazole derivatives | COX-2 Inhibition | 0.08774 | [6] |

Mechanisms of Action: Modulating Cellular Signaling

The diverse biological effects of substituted naphthoic acids are a consequence of their ability to interact with and modulate various cellular signaling pathways. Two prominent examples are the Aryl Hydrocarbon Receptor (AhR) pathway and the Cyclooxygenase (COX) pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a crucial role in cellular responses to environmental stimuli. Some substituted naphthoic acids can act as agonists or antagonists of AhR, thereby influencing gene expression related to xenobiotic metabolism, immune responses, and cell cycle control.

Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase enzymes, COX-1 and COX-2. Some substituted naphthoic acid derivatives have been shown to selectively inhibit COX-2, which is primarily involved in the inflammatory response, while sparing COX-1, which has important housekeeping functions. This selectivity can lead to a more favorable side-effect profile.

Mechanism of COX-2 inhibition by substituted naphthoic acids.

Key Experimental Protocols

To facilitate further research and development in this area, this section provides detailed methodologies for key experiments cited in the literature.

Synthesis of α-Naphthoic Acid via Grignard Reaction

This protocol is adapted from established procedures for the carboxylation of Grignard reagents.

Materials:

-

α-Bromonaphthalene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (concentrated)

-

Toluene

-

Sodium hydroxide

-

Sulfuric acid (50%)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a solution of α-bromonaphthalene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated, which may require gentle warming. Once the reaction starts, continue the addition of the α-bromonaphthalene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Carboxylation: Cool the Grignard reagent solution in an ice bath. Cautiously add crushed dry ice to the reaction mixture with vigorous stirring. A viscous precipitate will form. Continue adding dry ice until the reaction subsides.

-

Workup and Isolation: Slowly add dilute hydrochloric acid to the reaction mixture to dissolve the magnesium salts. Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts and wash with water.

-

Purification: Extract the combined organic layers with a sodium hydroxide solution. The sodium salt of the naphthoic acid will move to the aqueous layer. Separate the aqueous layer and acidify it with 50% sulfuric acid to precipitate the crude α-naphthoic acid. Collect the precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent, such as toluene or ethanol, to obtain pure α-naphthoic acid.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-